Hexadecyl hexacosanoate Hexadecyl hexacosanoate
Brand Name: Vulcanchem
CAS No.: 90293-79-1
VCID: VC19223215
InChI: InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-27-28-30-32-34-36-38-40-42(43)44-41-39-37-35-33-31-29-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3
SMILES:
Molecular Formula: C42H84O2
Molecular Weight: 621.1 g/mol

Hexadecyl hexacosanoate

CAS No.: 90293-79-1

Cat. No.: VC19223215

Molecular Formula: C42H84O2

Molecular Weight: 621.1 g/mol

* For research use only. Not for human or veterinary use.

Hexadecyl hexacosanoate - 90293-79-1

Specification

CAS No. 90293-79-1
Molecular Formula C42H84O2
Molecular Weight 621.1 g/mol
IUPAC Name hexadecyl hexacosanoate
Standard InChI InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-27-28-30-32-34-36-38-40-42(43)44-41-39-37-35-33-31-29-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3
Standard InChI Key IIWLDEGUWUNAAK-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC

Introduction

Chemical Structure and Nomenclature

Hexadecyl hexacosanoate (C42_{42}H82_{82}O2_2) consists of a 26-carbon saturated fatty acid (hexacosanoic acid) esterified with a 16-carbon alcohol (hexadecanol). The ester functional group (-COO-) bridges the two hydrocarbon chains, resulting in a highly hydrophobic molecule. The systematic IUPAC name is hexadecyl hexacosanoate, though it may also be referred to as cetyl cerotate in industrial contexts .

The molecular weight of hexadecyl hexacosanoate is calculated as:

Molecular weight=(26×12.01)+(82×1.01)+(2×16.00)=634.5g/mol.\text{Molecular weight} = (26 \times 12.01) + (82 \times 1.01) + (2 \times 16.00) = 634.5 \, \text{g/mol}.

This places it among the larger ester compounds, with physical properties influenced by its long alkyl chains.

Synthesis and Manufacturing

Direct Esterification

  • Mixing: Combine hexacosanoic acid and hexadecanol in a 1:1 molar ratio.

  • Thermal Activation: Heat the mixture to 150–350°C under inert nitrogen atmosphere.

  • Reaction Monitoring: Use 1^1H NMR to track the disappearance of hydroxyl (-OH) and carboxylic acid (-COOH) peaks, replaced by ester carbonyl (C=O) signals at ~1732 cm1^{-1} in IR spectra .

This method avoids side reactions, achieving yields >90% at optimal temperatures (300–350°C).

Coupling Reactions

Yamamoto et al. demonstrated a carbon-carbon coupling strategy for synthesizing hexacosanoic acid, which could be extended to ester synthesis:

  • Alkyl Halide Coupling: React a C10_{10} alkyl bromide with a C16_{16} Grignard reagent (e.g., hexadecyl magnesium bromide) using Li2_2CuCl4_4 catalysis.

  • Oxidation: Convert the resultant alcohol to the carboxylic acid via Pinnick oxidation, followed by esterification with hexadecanol .

This modular approach allows customization of chain lengths but requires multi-step purification.

Physical and Chemical Properties

Thermal Behavior

PropertyValue/DescriptionSource Analogy
Melting Point~55–60°C (estimated)Cetyl palmitate: 46–49°C
Dropping Point~50–55°CCetyl palmitate: 46–49°C
SolubilityInsoluble in water; soluble in CH2_2Cl2_2, ethanol

The extended alkyl chain increases van der Waals interactions, raising melting points compared to shorter-chain esters like cetyl palmitate .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1732 cm1^{-1} (ester C=O stretch) and 1182 cm1^{-1} (C-O stretch) .

  • 1^1H NMR: Signals at δ 4.07 ppm (COO-CH2_2), δ 2.28 ppm (CH2_2-COO), and δ 1.25 ppm (alkyl CH2_2) .

Applications and Industrial Relevance

Cosmetics and Pharmaceuticals

Hexadecyl hexacosanoate’s waxy consistency and stability make it suitable for:

  • Emollients: Forms protective barriers in skincare products .

  • Drug Delivery: Enhances lipid solubility of hydrophobic APIs .

Materials Science

  • Lubricants: High thermal stability reduces degradation in mechanical systems .

  • Coatings: Hydrophobicity prevents water ingress in protective films.

Research Challenges and Future Directions

Synthesis Optimization

Current methods face challenges in scalability and solvent use. Microwave-assisted esterification or enzymatic catalysis (e.g., lipases) could improve efficiency .

Biological Implications

Hexacosanoic acid accumulates in adrenoleukodystrophy (ALD) patients . Studying hexadecyl hexacosanoate’s role in sphingolipid metabolism may reveal therapeutic targets.

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